molecular formula C16H15NO5 B572688 Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate CAS No. 1269448-82-9

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

Cat. No.: B572688
CAS No.: 1269448-82-9
M. Wt: 301.298
InChI Key: RLWRZAZMFRUEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-2-(2-methoxycarbonylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRZAZMFRUEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735139
Record name Methyl 5-amino-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269448-82-9
Record name Methyl 5-amino-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the IUPAC Nomenclature of Complex Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for complex benzoate derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond rudimentary principles to address the intricate naming conventions required for structurally complex molecules encountered in medicinal chemistry and pharmaceutical development. We will explore the hierarchical rules, the logic behind them, and provide practical, step-by-step methodologies for systematically naming these compounds, ensuring clarity, and regulatory compliance.

Foundational Principles: Deconstructing the Benzoate Scaffold

The nomenclature of any complex molecule begins with a firm understanding of its constituent parts. For benzoate derivatives, this foundation rests upon the principles of naming esters and substituted benzene rings.

The Ester Moiety: Anion and Cation Analogy

Esters are conceptually named similarly to ionic salts.[1] The name is bipartite:

  • The Alkyl Group: The group derived from the alcohol is named first, as a separate word, akin to a cation.

  • The Acyl Group: The portion originating from the carboxylic acid is named second, with the "-oic acid" suffix replaced by "-oate," analogous to an anion.[1][2]

For instance, the ester formed from methanol and benzoic acid is methyl benzoate . Here, "methyl" represents the alcohol-derived group, and "benzoate" signifies the acyl portion derived from benzoic acid.

The Benzene Ring: A Highly Substituted Landscape

In the context of complex derivatives, the benzene ring of the benzoate is typically adorned with multiple substituents. The systematic naming of these substituents follows a clear set of rules:

  • Locants: The carbon atom of the benzene ring attached to the carboxylate group is designated as position 1. The remaining positions are numbered 2 through 6 to give the substituents the lowest possible locants.

  • Alphabetical Order: Substituents are cited in alphabetical order in the prefix of the name, irrespective of their locant number.[3]

  • Multiplicity: Prefixes such as "di-," "tri-," and "tetra-" are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing the substituent names.[3]

For example, a benzoate with two chlorine atoms at positions 2 and 4 would be named as a "2,4-dichlorobenzoate."

The Hierarchy of Functionality: Prioritizing the Principal Group

Complex drug molecules often feature multiple functional groups. The IUPAC system employs a strict hierarchy to determine the principal functional group , which dictates the suffix of the molecule's name.[4] All other functional groups are then treated as substituents and are denoted by prefixes.[1][5]

The decision-making process for assigning the principal functional group can be visualized as follows:

G Start Identify all functional groups in the molecule Consult Consult IUPAC Functional Group Priority Table Start->Consult Highest Is there a single highest-priority group? Consult->Highest Suffix Assign the corresponding suffix to the parent name Highest->Suffix Yes TieBreak Apply tie-breaking rules (e.g., longest chain, lowest locants for principal groups) Highest->TieBreak No (tie in priority) Prefixes Treat all other functional groups as substituents (prefixes) Suffix->Prefixes End Proceed to numbering and assembly of the full name Prefixes->End TieBreak->Suffix

Caption: Decision workflow for identifying the principal functional group.

For benzoate derivatives, the ester functional group holds a high priority. However, it is outranked by carboxylic acids and their anhydrides. A comprehensive understanding of this priority order is crucial for correct nomenclature.

Functional Group Priority Table

The following table summarizes the priority of common functional groups encountered in pharmaceutical compounds, from highest to lowest.

PriorityFunctional Group ClassFormulaSuffix (if Principal)Prefix (if Substituent)
1Carboxylic Acids-COOH-oic acidcarboxy-
2Anhydrides-(C=O)O(C=O)--oic anhydride
3Esters -COOR -oate alkoxycarbonyl-
4Acid Halides-COX-oyl halidehalocarbonyl-
5Amides-CONH₂-amidecarbamoyl-
6Nitriles-C≡N-nitrilecyano-
7Aldehydes-CHO-alformyl- or oxo-
8Ketones>C=O-oneoxo-
9Alcohols-OH-olhydroxy-
10Thiols-SH-thiolsulfanyl-
11Amines-NH₂-amineamino-
12Alkenes>C=C<-ene-
13Alkynes-C≡C--yne-
14Ethers-OR-alkoxy-
15Halides-X-halo-
16Nitro-NO₂-nitro-

This table is a simplified representation. For a complete list, refer to the IUPAC Blue Book.[2][5]

Navigating Molecular Complexity: Advanced Nomenclatural Rules

The true challenge in naming complex benzoate derivatives lies in the intricate substitution patterns and the presence of stereochemistry. This section delves into the advanced rules required for these scenarios.

Naming Complex Substituents

When a substituent on the benzoate ring is itself branched or contains functional groups, it is termed a complex substituent . The naming of such groups follows a specific protocol:

  • Identify the Longest Chain: The longest continuous carbon chain of the substituent that is attached to the parent structure is identified.

  • Numbering: The carbon atom of the substituent directly attached to the parent structure is numbered as 1.

  • Name the Substituent: The substituent is named as an alkyl group (e.g., "propyl," "butyl").

  • Sub--Substituents: Any further substituents on this alkyl chain are named with their locants and enclosed in parentheses.

For example, if a substituent at position 4 of a benzoate is a three-carbon chain with a methyl group on the second carbon, the substituent is named (2-methylpropyl). The full name of this fragment in the final IUPAC name would be 4-(2-methylpropyl).

The process of naming a complex substituent can be visualized as follows:

G Start Isolate the complex substituent FindChain Identify the longest carbon chain attached to the parent Start->FindChain NumberChain Number the chain starting from the point of attachment (C1) FindChain->NumberChain NameSubstituents Name and number any 'sub-substituents' on this chain NumberChain->NameSubstituents Assemble Assemble the complex substituent name in parentheses NameSubstituents->Assemble End Incorporate into the full molecular name with its locant Assemble->End

Caption: Workflow for naming a complex substituent.

Stereochemistry: Defining the 3D Arrangement

For chiral molecules, the absolute configuration of each stereocenter must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[6] The resulting (R) or (S) descriptor is placed in parentheses at the beginning of the IUPAC name, preceded by its locant.[7][8]

For molecules with multiple stereocenters, each descriptor is included, separated by commas, in a single set of parentheses, e.g., (2R, 4S).[7][8][9]

Similarly, the geometry of double bonds is specified using (E) (entgegen) or (Z) (zusammen) descriptors, which are also placed with their locants at the beginning of the name. If both stereocenters and double bonds are present, both are included in the same parentheses, with the R/S descriptors listed first.[7]

Practical Application: A Step-by-Step Protocol for Naming a Complex Benzoate Derivative

Let us consider the following hypothetical complex benzoate derivative, which is representative of a potential drug candidate:

(Image of a complex benzoate derivative with multiple substituents, including a chiral center and a double bond, would be placed here)

Structure: Ethyl 2-((1R)-1-amino-2-methoxyethyl)-5-chloro-4-(E)-prop-1-en-1-ylbenzoate

Step-by-Step Naming Protocol:
  • Identify the Principal Functional Group: The molecule contains an ester, an amine, an ether, a halide, and an alkene. According to the priority table, the ester is the principal functional group. This determines the suffix of the name as -oate .

  • Name the Alcohol-Derived Portion: The alkyl group attached to the ester oxygen is an ethyl group. This will be the first word of the name: Ethyl .

  • Identify and Name the Parent Acid: The acyl portion is derived from a substituted benzoic acid. The parent name will therefore be benzoate .

  • Identify and Name the Substituents on the Benzene Ring:

    • At position 2: A complex substituent.

    • At position 5: A chlorine atom, named chloro .

    • At position 4: A propenyl group with a specific double bond geometry.

  • Name the Complex Substituents:

    • Substituent at position 2:

      • The point of attachment is a two-carbon chain.

      • The carbon attached to the ring is C1.

      • There is an amino group at C1 and a methoxy group at C2.

      • The stereochemistry at C1 is specified as (R).

      • The name of this substituent is ((1R)-1-amino-2-methoxyethyl) . The extra parentheses are used to avoid ambiguity.

    • Substituent at position 4:

      • A three-carbon chain with a double bond starting at C1.

      • The geometry of the double bond is (E).

      • The name of this substituent is ((E)-prop-1-en-1-yl) .

  • Assemble the Full IUPAC Name:

    • Combine the substituent names in alphabetical order (amino... before chloro... before prop...).

    • Place the locants before each substituent name.

    • Combine the parts: Ethyl + [substituents] + benzoate.

    Final Name: Ethyl 2-((1R)-1-amino-2-methoxyethyl)-5-chloro-4-((E)-prop-1-en-1-yl)benzoate

Preferred IUPAC Names (PINs) in a Regulatory Context

For patents, publications, and regulatory submissions, it is often necessary to use the Preferred IUPAC Name (PIN) .[2] The IUPAC Blue Book provides a hierarchical set of rules to arrive at a single, unambiguous name.[2] For esters, functional class nomenclature is often preferred for generating the PIN.[2] The systematic application of these rules ensures a globally understood and unique identifier for a chemical entity. Researchers are strongly encouraged to consult the latest IUPAC recommendations to determine the PIN for their compounds of interest.[2][10]

Conclusion

The IUPAC nomenclature for complex benzoate derivatives is a systematic and logical framework that, when applied correctly, provides an unambiguous descriptor for even the most intricate molecular structures. A thorough understanding of the foundational principles, the hierarchy of functional groups, and the rules for handling complex substituents and stereochemistry is paramount for scientists in the field of drug discovery and development. This guide serves as a robust starting point and a reference for navigating the complexities of chemical nomenclature.

References

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives. Retrieved from [Link]

  • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

  • Fisch, L. (2014, October 21). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach. James Ashenhurst. Retrieved from [Link]

  • Khan Academy. (n.d.). Naming benzene derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Naming Benzene Ring Derivatives - Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Naming aromatic compounds. Chemguide. Retrieved from [Link]

  • Unacademy. (n.d.). Nomenclature of Organic Compounds. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). IUPAC Nomenclature Home Page. Retrieved from [Link]

  • Chem Help ASAP. (2019, July 9). naming molecules with multiple stereocenters [Video]. YouTube. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 6). Retrieved from [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.16: R/S Naming, Two or More Stereogenic Centers. Retrieved from [Link]

  • University of Wisconsin Oshkosh. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • Saskia van der Veen. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names. Introduction to Organic Chemistry. Retrieved from [Link]

  • European Journal of Biochemistry. (1996). IUPAC-IUBMB joint commission on biochemical nomenclature (JCBN) and nomenclature committee of IUBMB (NC-IUBMB): Newsletter 1996. Retrieved from [Link]

  • IUPAC. (1974). RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. Retrieved from [Link]

  • Leah4sci. (2025, April 15). IUPAC Naming Practice with Multiple Functional Groups - Organic Chemistry Finals Review [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2022, October 17). How to Name a Compound with Multiple Functional Groups [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). PRIORITY ORDER OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Quora. (2019, July 14). How to write the priority table of functional groups in chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Diaryl Ether Synthesis via Buchwald-Hartwig C-O Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Classic Transformation

The synthesis of diaryl ethers is a cornerstone transformation in organic chemistry, with the resulting motif present in a vast array of pharmaceuticals, natural products, and functional materials. Historically, the Ullmann condensation has been the traditional method for forging the C(aryl)-O bond. However, its often harsh reaction conditions (high temperatures, stoichiometric copper) and limited substrate scope have driven the search for more versatile and milder alternatives. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination technology, has revolutionized this field. Initially developed for C-N bond formation, this methodology was ingeniously adapted for C-O coupling, providing a powerful and general platform for the synthesis of diaryl ethers.[1][2]

This guide provides an in-depth exploration of the Buchwald-Hartwig diaryl ether synthesis, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: The Catalytic Heart of the Reaction - Mechanism and Key Components

The success of the Buchwald-Hartwig diaryl ether synthesis hinges on a finely tuned palladium catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, as illustrated below.

The Catalytic Cycle

Buchwald_Hartwig_Diaryl_Ether_Synthesis cluster_reactants Inputs & Outputs Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Alkoxide_Complex Aryl Palladium(II) Alkoxide Complex OxAdd->Alkoxide_Complex + Ar'-O⁻ M⁺ - M-X Alkoxide_Complex->Pd0 Reductive Elimination Diaryl_Ether Diaryl Ether Product Alkoxide_Complex->Diaryl_Ether Ar-O-Ar' ArX Aryl Halide (Ar-X) Phenol Phenol (Ar'-OH) + Base (M⁺ B⁻) Salt Salt (M-X)

Figure 1. A simplified representation of the catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

The cycle initiates with an active Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex. Subsequently, the halide is displaced by a phenoxide (Ar'-O⁻), generated in situ from a phenol and a base, to form an aryl palladium(II) alkoxide complex. The crucial, and often rate-limiting, step is the reductive elimination from this complex, which forms the desired diaryl ether product and regenerates the active L-Pd(0) catalyst.[3]

Core Components and Their Strategic Selection

The efficiency of the catalytic cycle is profoundly influenced by the choice of each reaction component.

ComponentRole & Strategic ConsiderationsRecommended Choices
Palladium Precursor The source of the active Pd(0) catalyst. Precatalysts are often preferred for their air stability and ease of handling.Pd₂(dba)₃, Pd(OAc)₂, [(cinnamyl)PdCl]₂
Ligand Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are paramount for high reactivity.[4]Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), DPPF, and N-heterocyclic carbenes (NHCs).[5]
Base Deprotonates the phenol to generate the nucleophilic phenoxide. The base strength and solubility are critical factors.Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, and Cs₂CO₃ are commonly used.[6]
Solvent Solubilizes the reactants and catalyst, and its polarity can influence reaction rates. Anhydrous, deoxygenated solvents are essential.Aprotic, non-polar to polar solvents such as toluene, dioxane, and THF are typical choices.[7]
Aryl Halide/Pseudohalide The electrophilic coupling partner. Reactivity generally follows the order: I > Br > OTf > Cl.[6]Aryl bromides and chlorides are widely used due to their availability and cost-effectiveness.
Phenol The nucleophilic coupling partner. Electron-rich phenols are generally more reactive than electron-deficient ones.A broad range of phenols, including sterically hindered and heteroaromatic variants, are tolerated.

Part 2: Application Notes - Field-Proven Insights for Success

Merely listing the components is insufficient for practical application. This section delves into the causality behind experimental choices, providing a framework for rational reaction design and optimization.

The Ligand: The Key to Unlocking Reactivity

The development of bulky, electron-rich phosphine ligands has been the single most important factor in the success of the Buchwald-Hartwig C-O coupling.[4][5]

  • Why Bulky and Electron-Rich? The steric bulk of the ligand promotes the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the initial oxidative addition of the aryl halide.

  • Ligand Selection Guide:

    • For general applications: Biarylphosphine ligands like XPhos and RuPhos offer a good balance of reactivity and stability, proving effective for a wide range of aryl bromides, chlorides, and phenols.

    • For challenging substrates: For less reactive aryl chlorides or sterically hindered coupling partners, more specialized ligands such as BrettPhos or tBuXPhos may be required.

    • N-Heterocyclic Carbenes (NHCs): NHCs represent a viable alternative to phosphine ligands, sometimes offering enhanced stability and reactivity, particularly with electron-deficient aryl halides.[5]

The Base: More Than Just a Proton Sponge

The choice of base is critical and can dramatically impact the reaction outcome.

  • Strong vs. Weak Bases: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective for deprotonating a wide range of phenols, often leading to faster reaction rates. However, they can be incompatible with base-sensitive functional groups on the substrates. In such cases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred, offering broader functional group tolerance, albeit sometimes requiring higher reaction temperatures or longer reaction times.[6]

  • Physical Properties Matter: The solubility and particle size of inorganic bases like K₃PO₄ and Cs₂CO₃ can influence the reaction rate. In scaled-up reactions, ensuring efficient stirring is crucial to maintain a good dispersion of the base.

Solvent and Temperature: The Reaction Environment
  • Solvent Choice: Toluene and dioxane are the most commonly employed solvents. Toluene is often preferred for its higher boiling point, allowing for a wider temperature range. Dioxane is a good choice for its ability to dissolve a broad range of organic compounds. Anhydrous and deoxygenated solvents are mandatory to prevent catalyst deactivation.

  • Temperature Optimization: Most Buchwald-Hartwig C-O couplings are run at elevated temperatures, typically between 80-110 °C.[5] However, with highly reactive substrates and optimized catalyst systems, reactions can sometimes proceed at lower temperatures. If a reaction is sluggish, incrementally increasing the temperature is a logical first step in optimization.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Buchwald-Hartwig diaryl ether synthesis.

General Protocol for Palladium-Catalyzed Diaryl Ether Synthesis

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd Precatalyst - Ligand - Base - Phenol - Aryl Halide setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Reaction (TLC, GC/MS, LC/MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify product Isolated Diaryl Ether purify->product

Figure 2. A general experimental workflow for the Buchwald-Hartwig diaryl ether synthesis.

Materials and Equipment:

  • Oven-dried glassware (reaction vial or flask, condenser)

  • Magnetic stir bar

  • Inert atmosphere source (e.g., nitrogen or argon line with a manifold)

  • Standard laboratory syringes and needles

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄, oven-dried)

  • Aryl halide

  • Phenol

  • Anhydrous, degassed solvent (e.g., toluene)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), the base (1.5-2.0 equivalents), the phenol (1.0 equivalent), and the aryl halide (1.2 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (phenol).

  • Reaction: Seal the vessel and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Exemplary Transformations

The following table showcases the broad scope of the Buchwald-Hartwig diaryl ether synthesis with specific examples from the literature.

Aryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Bromobenzonitrile4-Chlorophenol[(cinnamyl)PdCl]₂ / L8[3]K₃PO₄TolueneRT92
2-Bromo-p-xylenePhenol[(cinnamyl)PdCl]₂ / L8[3]K₃PO₄Toluene4095
4-Bromoanisole2-Isopropylphenol[(cinnamyl)PdCl]₂ / L8[3]K₃PO₄Toluene8081
3-Bromopyridineo-Cresol[(cinnamyl)PdCl]₂ / L8[3]K₃PO₄Toluene8069
4-ChlorotoluenePhenolPd(OAc)₂ / P(t-Bu)₃NaOtBuToluene10099

Part 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst (decomposed Pd precursor or ligand).- Insufficiently anhydrous/deoxygenated conditions.- Base is not strong enough or is poorly soluble.- Reaction temperature is too low.- Use a fresh, high-quality catalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere with degassed solvents.- Switch to a stronger base (e.g., NaOtBu) or a more soluble one (e.g., Cs₂CO₃).- Increase the reaction temperature in 10-20 °C increments.
Formation of side products - Hydrodehalogenation of the aryl halide.- Homocoupling of the aryl halide.- This can indicate catalyst decomposition. Screen different ligands or use a lower reaction temperature.- Ensure the reaction is not running for an unnecessarily long time after completion.
Difficulty with sterically hindered substrates - Steric hindrance impeding oxidative addition or reductive elimination.- Switch to a bulkier ligand (e.g., tBuXPhos) to promote reductive elimination.- Higher catalyst loading and/or higher temperatures may be required.

References

  • McAtee, J. R., et al. (2010). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 12(7), 1644–1647. [Link]

  • Mann, G., & Hartwig, J. F. (1997). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields. Tetrahedron Letters, 38(46), 8005-8008. [Link]

  • Various Authors. (2023). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Various Authors. (2021). Recent Advances in Diaryl Ether Synthesis. ChemistrySelect, 6(45), 12563-12581. [Link]

  • Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Decade of Progress. Russian Chemical Reviews, 69(2), 87-109. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Barrios-Landeros, F., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18046–18055. [Link]

Sources

The Lynchpin in Bosutinib Synthesis: A Guide to Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth exploration of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate, a critical, yet often unheralded, intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. As a pharmaceutical intermediate, its structural integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical underpinnings and practical, field-tested protocols.

Introduction: The Strategic Importance of a Diaryl Ether Intermediate

Bosutinib is a potent inhibitor of the Src/Abl tyrosine kinases and is a crucial therapeutic agent in the treatment of chronic myeloid leukemia. The synthesis of its complex quinoline core relies on the strategic assembly of precursor molecules. This compound serves as a cornerstone of this assembly, providing the diaryl ether moiety and a strategically placed amino group for subsequent cyclization reactions. The diaryl ether linkage is a common motif in many biologically active compounds, and its formation is a key step in the synthesis of Bosutinib.

The robust and scalable synthesis of this intermediate is therefore a critical consideration in the overall efficiency and cost-effectiveness of Bosutinib production. This guide will focus on the most reliable method for its preparation: the Ullmann condensation.

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1] While traditional Ullmann conditions often require harsh reaction temperatures, modern modifications with the use of ligands can facilitate the reaction under milder conditions.[2]

The synthesis of this compound is typically achieved through the copper-catalyzed coupling of an activated aminobenzoate derivative with a salicylate derivative.

Ullmann_Condensation_for_Target_Molecule cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 Methyl 2-bromo-5-nitrobenzoate Product Methyl 5-nitro-2-(2-(methoxycarbonyl)phenoxy)benzoate Reactant1->Product Ullmann Condensation Reactant2 Methyl Salicylate Reactant2->Product Catalyst CuI (Copper(I) Iodide) Catalyst->Product Ligand Ligand (e.g., 1,10-Phenanthroline) Ligand->Product Base Base (e.g., K2CO3 or Cs2CO3) Base->Product Solvent Solvent (e.g., DMF or NMP) Solvent->Product Temperature Heat (e.g., 120-150 °C) Temperature->Product FinalProduct This compound Product->FinalProduct Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: Synthetic pathway to the target intermediate.

Rationale for Reagent and Condition Selection
  • Aryl Halide: Methyl 2-bromo-5-nitrobenzoate is an ideal starting material. The bromo substituent is a good leaving group for the Ullmann reaction, and the electron-withdrawing nitro group at the para-position activates the aryl halide towards nucleophilic attack.

  • Phenol: Methyl salicylate provides the second aromatic ring. The hydroxyl group is sufficiently nucleophilic, especially upon deprotonation by the base.

  • Copper Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann condensations.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or an N,N'-dimethyl-ethylenediamine, can stabilize the copper catalyst, increase its solubility, and facilitate the reaction at lower temperatures.

  • Base: A mild inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the phenolic hydroxyl group of methyl salicylate, forming the more nucleophilic phenoxide.

  • Solvent: A high-boiling, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is required to dissolve the reactants and to reach the necessary reaction temperature.

  • Reduction: The nitro group is subsequently reduced to an amine. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution.[3] Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst can be employed for a cleaner reduction.

Detailed Experimental Protocol

Step 1: Ullmann Condensation to form Methyl 5-nitro-2-(2-(methoxycarbonyl)phenoxy)benzoate

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), methyl salicylate (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 2-bromo-5-nitrobenzoate.

  • Flush the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl 5-nitro-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Step 2: Reduction of the Nitro Group

  • To a round-bottom flask, add the purified methyl 5-nitro-2-(2-(methoxycarbonyl)phenoxy)benzoate (1.0 eq) and ethanol.

  • Add an aqueous solution of ammonium chloride (4.0 eq).

  • Heat the mixture to reflux (approximately 80 °C).

  • Add iron powder (5.0 eq) portion-wise over 30 minutes.

  • Continue to stir the reaction at reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in the subsequent steps of API synthesis.

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons on both rings, two distinct methoxy singlet signals from the ester groups, and a broad singlet for the amino (-NH₂) protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, aromatic carbons, and the methoxy carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester groups (around 1700-1730 cm⁻¹), and C-O stretching of the diaryl ether (around 1200-1250 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₆H₁₅NO₅).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound, which should ideally be >98%.

Application in the Synthesis of Bosutinib

This compound is a key precursor to the quinoline core of Bosutinib. The amino group of the intermediate is utilized in a cyclization reaction to form the quinoline ring system.

Bosutinib_Synthesis_Workflow Intermediate This compound Reaction1 Reaction with a β-ketoester or equivalent Intermediate->Reaction1 Cyclization Intramolecular Cyclization (e.g., Gould-Jacobs reaction) Reaction1->Cyclization QuinolineCore Substituted Quinoline Core Cyclization->QuinolineCore FurtherSteps Further Functionalization (e.g., chlorination, amination) QuinolineCore->FurtherSteps Bosutinib Bosutinib (API) FurtherSteps->Bosutinib

Caption: Workflow from the intermediate to Bosutinib.

Protocol Outline for Quinoline Formation
  • The amino group of this compound is reacted with a suitable three-carbon electrophile, such as diethyl (ethoxymethylene)malonate, in a Gould-Jacobs type reaction.

  • This initial condensation is followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.

  • The ester groups may be hydrolyzed during this process.

  • Subsequent steps involve chlorination of the 4-hydroxy group and amination with 2,4-dichloro-5-methoxyaniline to complete the core structure of Bosutinib.[3][4]

Safety and Handling

As with any chemical synthesis, a thorough understanding of the potential hazards is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6]

  • Reactant Hazards:

    • Aryl Halides: Can be irritants. Avoid skin and eye contact.

    • Copper Salts: Can be toxic if ingested.

    • Organic Solvents (DMF, NMP): Are reproductive toxins and should be handled with extreme care.

    • Aminobenzoates: Aromatic amines can be toxic and are potential sensitizers.[7]

  • Reaction Hazards: The Ullmann condensation is typically run at high temperatures, posing a risk of thermal burns. Ensure proper temperature control.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the elegance and strategic importance of well-designed pharmaceutical intermediates. Its successful synthesis, primarily through the Ullmann condensation, is a critical gateway to the production of Bosutinib. By understanding the nuances of its synthesis, characterization, and application, researchers and drug development professionals can ensure the efficient and reliable production of this life-saving medication. The protocols and insights provided herein are intended to serve as a robust foundation for further process optimization and scale-up activities.

References

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). A New Route for the synthesis of Bosutinib. Der Pharma Chemica.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025.
  • Ullmann reaction for the synthesis of diaryl ethers. (n.d.). Google Patents.
  • Process for preparation of bosutinib. (n.d.). Google Patents.
  • Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same. (n.d.). Google Patents.
  • Safety Data Sheet: Ammonium benzo
  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl 2-amino-5-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY D
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • SAFETY D
  • Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO México. Retrieved from [Link]

  • Bosutinib. (n.d.). CymitQuimica.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (n.d.).
  • Material Safety Data Sheet - Methyl 4-aminobenzo
  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • New Synthetic Process for Bosutinib. (2017).
  • 5-Amino-2-methoxy-benzoic acid methyl ester. (n.d.). Chem-Impex.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(piperazin-1-yl)propoxy)quinoline-3-carbonitrile. (n.d.).
  • Methyl 5-chloro-2-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • methyl-2-benzoxy-5-[2-[benzyl-[6-(4-phenylbutoxy)

Sources

A Robust, Validated RP-HPLC Method for the Quantification of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate. This molecule contains multiple functional groups that present specific chromatographic challenges, including a basic aromatic amine susceptible to peak tailing. This guide provides a detailed, step-by-step protocol, from initial analyte characterization and selection of starting conditions to systematic optimization and full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We explain the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also rugged for routine use in research and quality control environments.

Analyte Characterization & Foundational Strategy

This compound is a complex molecule featuring two phenyl rings, two methyl ester groups, an ether linkage, and a primary aromatic amine. A precise understanding of its physicochemical properties is paramount for logical method development.

Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

While experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its constituent functional groups.

PropertyEstimated Value / CharacteristicRationale & Chromatographic Implication
Molecular Formula C₁₆H₁₅NO₅-
Molecular Weight 301.29 g/mol -
pKa (of the amino group)~4.0The primary aromatic amine is a weak base. Mobile phase pH control is critical. To ensure consistent protonation (BH⁺ form) and minimize interaction with stationary phase silanols, the mobile phase pH should be set at least 1.5-2 units below the pKa.[1][2]
logP (Octanol-Water Partition Coefficient)~3.5 - 4.5The molecule possesses significant hydrophobic character from its two phenyl rings, making it ideal for retention on a non-polar stationary phase like C18 in a reversed-phase HPLC setup.[3]
UV Absorbance λmax ≈ 254 nm, 310 nmThe conjugated aromatic system is a strong chromophore. A preliminary scan with a Diode Array Detector (DAD) is recommended to identify the optimal wavelength for maximum sensitivity and specificity.

Based on this analysis, the primary challenges are:

  • Peak Tailing: The basic amine group can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, leading to asymmetric peaks.[4][5][6]

  • Retention Control: The molecule's hydrophobicity requires a sufficient proportion of organic solvent in the mobile phase to ensure reasonable elution times.

Our strategy is therefore centered on using a modern, end-capped C18 column and controlling the mobile phase pH to mitigate these challenges effectively.

Systematic Method Development & Optimization

The development process is a logical, multi-step workflow designed to systematically refine chromatographic conditions.

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Performance Tuning A 1. Column & Phase Selection (C18, 5 µm, 150x4.6 mm) B 2. Mobile Phase Screening (A: 0.1% TFA in H₂O, pH ~2.1) (B: Acetonitrile vs. Methanol) A->B C 3. Wavelength Selection (DAD Scan 200-400 nm) B->C D 4. Generic Gradient Run (5% to 95% B over 20 min) C->D E 5. Refine Gradient Slope (Adjust time and %B range) D->E F 6. Flow Rate Adjustment (Optimize for resolution vs. time) E->F G 7. Temperature Control (Set to 30°C for reproducibility) F->G H Optimized Conditions G->H Final Method

Diagram 1. HPLC Method Development Workflow.

Materials and Instrumentation
CategoryItem
Instrumentation HPLC or UHPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column C18 end-capped column, 150 mm x 4.6 mm, 5 µm particle size. (e.g., Waters XBridge, Agilent Zorbax, Phenomenex Luna)
Chemicals Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Trifluoroacetic Acid (TFA).
Standard Prep Stock solution (1 mg/mL) of this compound in Methanol. Working standards prepared by diluting stock with mobile phase.
Step-by-Step Development Protocol

Step 1: Column and Mobile Phase Selection

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic retention of the analyte. A high-purity, end-capped column is crucial to minimize silanol interactions.[6]

  • Mobile Phase:

    • Aqueous (A): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. This creates a low pH environment (~2.1), which serves two purposes: it fully protonates the basic amine group to ensure a single ionic species, and it suppresses the ionization of residual silanols, dramatically reducing peak tailing.[7]

    • Organic (B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and its different selectivity profile.[3]

Step 2: Wavelength and Initial Gradient

  • Detection: Inject a concentrated standard and perform a DAD scan from 200-400 nm to determine the wavelength of maximum absorbance. For this application, ~254 nm is a robust starting point.

  • Initial Gradient: A broad scouting gradient from 5% to 95% Acetonitrile over 20 minutes is run to determine the approximate organic solvent concentration required to elute the analyte.

Step 3: Gradient Optimization and Finalization

  • Based on the scouting run, the gradient is tailored to improve resolution and reduce run time. If the analyte elutes at 12 minutes in the 20-minute scouting run (corresponding to ~50% B), a more focused gradient can be applied, for example, from 30% to 70% B over 10 minutes.

  • The column temperature is maintained at 30 °C to ensure reproducible retention times.[1] The flow rate is set to 1.0 mL/min, a standard for a 4.6 mm ID column.

Final Optimized Analytical Method

This protocol represents the culmination of the development process, optimized for efficiency, peak shape, and reproducibility.

ParameterCondition
Column C18 end-capped, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B in 10 minutes, hold at 70% B for 2 min, return to 40% B in 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Expected RT ~8.5 minutes

Method Validation Protocol (ICH Q2 R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The following protocol is based on the ICH Q2(R1) guidelines.[9][10]

G A Method Validation Start B Specificity (Peak Purity via DAD) A->B C Linearity & Range (5 levels, 80-120% of target) A->C D Accuracy (% Recovery of spiked placebo) A->D E Precision A->E H LOD & LOQ (Based on S/N ratio or slope) A->H I Robustness (Vary Flow, Temp, % Organic) A->I J Validation Complete B->J C->J D->J F Repeatability (n=6 at 100%) E->F G Intermediate Precision (Different day, analyst) E->G F->J G->J H->J I->J

Diagram 2. Workflow for ICH Q2(R1) Method Validation.

Specificity
  • Objective: To demonstrate that the signal is unequivocally from the analyte of interest.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a placebo (formulation matrix without the active ingredient, if applicable).

    • Inject the analyte standard.

    • Use the DAD to perform peak purity analysis on the analyte peak. The purity angle should be less than the purity threshold.

Linearity and Range
  • Objective: To establish a linear relationship between concentration and detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering 80% to 120% of the target analytical concentration.

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio. Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Protocol:

    • Vary key parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., initial %B ± 2%)

    • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, retention time, resolution) should remain within predefined limits. For example, the USP tailing factor should remain < 1.5.

Conclusion

This application note provides a comprehensive framework for the development and validation of a selective, accurate, and robust RP-HPLC method for the analysis of this compound. By understanding the analyte's chemical nature and systematically optimizing chromatographic parameters—with a critical focus on mobile phase pH to control the ionization of the basic amine—a high-quality analytical method was established. The detailed validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in regulated environments.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13052275, Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Copper-Catalyzed Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for copper-catalyzed diaryl ether synthesis, a cornerstone of modern organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of the Ullmann condensation and related methodologies. Here, we move beyond rote protocols to dissect the common side reactions, offering troubleshooting strategies grounded in mechanistic understanding to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, or I'm observing no product formation. What are the primary factors to investigate?

A1: Low reactivity in copper-catalyzed diaryl ether synthesis often points to a few critical parameters. Firstly, the choice of copper source, ligand, base, and solvent are all interconnected and crucial for success.[1] While the copper source itself is often not the most sensitive parameter, the quality and particle size of an inorganic base can significantly impact reaction kinetics and yields.[1]

Another key consideration is the potential for the formation of unreactive cuprate complexes. If the rate of deprotonation of your phenol is significantly faster than the rate of C-O bond formation, the accumulation of the deprotonated species can lead to the formation of these less reactive complexes.[2] This is often observed when using a very strong base with a highly reactive aryl halide.

Troubleshooting Steps:

  • Evaluate Your Base: For aryl iodides, potassium phosphate (K₃PO₄) is often effective. However, for less reactive aryl bromides, potassium carbonate (K₂CO₃) may be a better choice as it can better match the rates of deprotonation and coupling.[2] The low solubility of these bases in aprotic solvents can be advantageous, ensuring a slow, steady formation of the active nucleophile.[2]

  • Ligand Selection: The role of the ligand is critical in preventing the formation of less reactive, multiply ligated copper species.[2] Diamine ligands, such as N,N'-dimethylethylenediamine, have proven effective in accelerating these reactions.[2]

  • Solvent Choice: Toluene and dioxane are generally good starting points. For very polar substrates, DMF may be more suitable.[2]

  • Copper Source Integrity: Ensure your copper(I) salt (e.g., CuI) is fresh and has not been oxidized to the less active copper(II) state.

Q2: I'm observing significant amounts of a biaryl byproduct derived from the homo-coupling of my aryl halide. How can I suppress this?

A2: The formation of biaryl ethers through homo-coupling is a classic side reaction in Ullmann-type couplings.[3] This occurs when two molecules of the aryl halide couple with each other, a process also catalyzed by copper.[4][5][6][7] This side reaction is particularly prevalent with more reactive aryl halides, such as aryl iodides.[3]

Mechanistic Insight: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species to form an Ar-Cu(III)-X intermediate. A second molecule of aryl halide can then react with this intermediate, leading to reductive elimination and formation of the biaryl product.[4][8]

Troubleshooting Strategies:

  • Ligand Modification: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and undesired homo-coupling. Ligands that promote the reductive elimination from the Ar-Cu(III)-OAr' intermediate over the Ar-Cu(III)-Ar intermediate will favor diaryl ether formation. Experimenting with different ligand classes, such as phenanthrolines or amino acids, can be beneficial.[2]

  • Stoichiometry Control: Using a slight excess of the phenol nucleophile relative to the aryl halide can help to outcompete the homo-coupling pathway.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of homo-coupling. However, this must be balanced with maintaining a reasonable rate for the desired reaction.

Q3: My aryl halide is being reduced, leading to the formation of the corresponding arene. What is causing this and how can I prevent it?

A3: Reduction of the aryl halide to the corresponding arene is a common and often frustrating side reaction. This is particularly problematic when working with electron-deficient aryl halides or under conditions that can generate hydride sources.

Potential Causes and Solutions:

CauseMechanistic RationaleTroubleshooting Protocol
Presence of a Hydride Source Amines, alcohols, or even trace water can act as hydride donors in the presence of a base and copper catalyst.Ensure all reagents and solvents are scrupulously dried. If using an amine-based ligand or solvent, consider if it could be a source of hydride transfer.
Single Electron Transfer (SET) Pathways The copper catalyst can engage in single electron transfer processes, generating aryl radicals. These radicals can then abstract a hydrogen atom from the solvent or other reaction components.The addition of radical scavengers is generally not a practical solution as it can interfere with the desired catalytic cycle. Instead, focus on optimizing the ligand and reaction conditions to favor a concerted or two-electron pathway over a SET mechanism.
Ligand Decomposition Some ligands can decompose under the reaction conditions to generate species that can act as reducing agents.Ensure the chosen ligand is stable under the reaction conditions. If ligand decomposition is suspected, screen alternative, more robust ligands.
Q4: I have other sensitive functional groups in my substrates. How can I achieve chemoselectivity and avoid unwanted side reactions?

A4: Achieving chemoselectivity is a significant challenge, especially in complex molecule synthesis. The harsh conditions often associated with classical Ullmann reactions can be detrimental to many functional groups.[1][9] However, modern ligand-accelerated copper catalysis has greatly expanded the functional group tolerance.[2]

Key Considerations for Chemoselectivity:

  • Base-Sensitive Groups: Functional groups like esters, amides, and some protecting groups can be susceptible to hydrolysis or other base-mediated degradation. The use of milder bases, such as K₃PO₄ or Cs₂CO₃, is often crucial. The careful choice of a non-nucleophilic base is paramount.

  • Ortho-Effects: The presence of certain functional groups (e.g., COOH, CONH₂, NHCOR) ortho to the halide can significantly influence reactivity, sometimes in a beneficial way by acting as a directing group.[3]

  • Competitive Nucleophiles: If your molecule contains multiple potential nucleophilic sites (e.g., an amino alcohol), selective O-arylation over N-arylation can be challenging. The relative nucleophilicity of the competing groups and the specific catalyst system will determine the outcome. In some cases, protecting the more reactive nucleophile is necessary. However, specific ligand systems have been developed to favor one over the other.[2]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in copper-catalyzed diaryl ether synthesis.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield HomoCoupling Homo-coupling (Biaryl Formation) Start->HomoCoupling Reduction Aryl Halide Reduction Start->Reduction FunctionalGroup Functional Group Incompatibility Start->FunctionalGroup CheckBase Evaluate Base (K₃PO₄ vs K₂CO₃) LowYield->CheckBase ModifyLigand Modify Ligand HomoCoupling->ModifyLigand DryReagents Ensure Anhydrous Conditions Reduction->DryReagents MilderBase Use Milder Base (e.g., Cs₂CO₃) FunctionalGroup->MilderBase CheckLigand Screen Ligands (e.g., Diamines) CheckBase->CheckLigand CheckSolvent Optimize Solvent (Toluene, Dioxane, DMF) CheckLigand->CheckSolvent CheckCu Verify Copper Source Quality CheckSolvent->CheckCu AdjustStoichiometry Adjust Phenol/Aryl Halide Ratio ModifyLigand->AdjustStoichiometry OptimizeTemp Lower Reaction Temperature AdjustStoichiometry->OptimizeTemp EvaluateLigandStability Assess Ligand Stability DryReagents->EvaluateLigandStability ProtectingGroup Employ Protecting Groups MilderBase->ProtectingGroup Side_Reaction_Mechanisms cluster_main Desired C-O Coupling Pathway cluster_homo Homo-coupling Side Reaction cluster_reduction Reduction Side Reaction CuI Cu(I)L (Active Catalyst) ArOCu Ar'-O-Cu(I)L ArCuX Ar-Cu(III)(X)L CuI->ArCuX Oxidative Addition of Ar-X ArX Ar-X ArX->ArOCu ArX->ArCuX ArOH Ar'-OH ArOH->ArOCu Deprotonation Base Base Base->ArOCu OxAdd Ar-Cu(III)(OAr')L (Key Intermediate) ArOCu->OxAdd Oxidative Addition of Ar-X DesiredProduct Ar-O-Ar' (Desired Product) OxAdd->DesiredProduct Reductive Elimination DesiredProduct->CuI Catalyst Regeneration HomoCouplingProduct Ar-Ar (Homo-coupling) ReductionProduct Ar-H (Reduction) ArCuX->HomoCouplingProduct Reaction with second Ar-X ArCuX->ReductionProduct Protonolysis or H-atom abstraction

Caption: Competing pathways in copper-catalyzed diaryl ether synthesis.

References

  • Evano, G., D'Augustin, M., & Blanchard, N. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(7), 3054-3131. [Link]

  • Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2008). Diamine Ligands in Copper-Catalyzed Reactions. Angewandte Chemie International Edition, 47(1), 178-181. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Van Allen, D. (2006). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (Doctoral dissertation).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Kianpour, E., & Sokolov, M. (2018). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 8(11), 543. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • Li, Z., Wang, D., & Li, C.-J. (2014). Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. Organic Letters, 16(23), 6044-6047. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Powerful C−C, C−N, and C−O Bond-Forming Cross-Coupling Protocol.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Hartwig, J. F., & Stradiotto, M. (2019). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society, 141(35), 13868-13873. [Link]

  • Gandeepan, P., & Cheng, C.-H. (2013). Copper-catalyzed oxidative homocoupling of imidazo[1,2-a]pyridines. Chemical Communications, 49(54), 6048-6050. [Link]

  • Li, J., Li, Z., & Li, P. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22639-22643. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2011). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 7, 983-991. [Link]

  • Kianpour, E., & Sokolov, M. (2018). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. ResearchGate. [Link]

  • Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. California State Polytechnic University, Pomona. [Link]

  • Li, Z., Wang, D., & Li, C.-J. (2014). Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. PubMed Central. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 8(7), 1395-1398. [Link]

  • Park, S., Lee, D., & Lee, Y. (2021). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Catalysts, 11(10), 1226. [Link]

  • Blue, J. D., & Blackmond, D. G. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3678-3686. [Link]

  • Grushin, V. V. (2010). Copper-Mediated C–X Functionalization of Aryl Halides. Accounts of Chemical Research, 43(1), 160-171. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. Angewandte Chemie International Edition, 47(16), 3040-3043. [Link]

  • Zhong, M., Pannecoucke, X., Jubault, P., & Poisson, T. (2020). Recent advances in photocatalyzed reactions using well-defined copper(I) complexes. ResearchGate. [Link]

  • Ma, D., & Cai, Q. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(21), 4255-4258. [Link]

  • crystalhomie. (2023, February 20). Troubleshooting Ullmann Couplint. Reddit. [Link]

  • OpenChemHub. (2024, January 9). Introduction to cross-coupling reactions [Video]. YouTube. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 1(1), 2-10. [Link]

Sources

Technical Support Center: Navigating the Challenges of Ullmann Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for troubleshooting Ullmann coupling reactions, with a special focus on sterically demanding substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N, C-O, and C-S bond-forming reaction in the face of steric challenges. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring a more intuitive and successful approach to your synthetic challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with sterically hindered substrates in Ullmann couplings.

Q1: My Ullmann reaction with a di-ortho-substituted aryl halide is giving very low to no yield. What are the most likely causes?

A1: Low or no yield with di-ortho-substituted aryl halides is a classic challenge in Ullmann couplings, primarily due to steric hindrance. The bulky ortho-substituents impede the key steps of the catalytic cycle:

  • Oxidative Addition: The approach of the copper catalyst to the carbon-halogen bond is sterically shielded, slowing down or preventing the initial oxidative addition step, which is often rate-limiting.[1]

  • Reductive Elimination: The final step, where the new C-N or C-O bond is formed and the product is released from the copper center, can also be hindered by the bulky groups, which need to be in a favorable conformation for the bond to form.

To address this, a systematic optimization of your reaction conditions is necessary, focusing on the ligand, base, and temperature.

Q2: How do I choose the right ligand for a sterically demanding Ullmann coupling?

A2: Ligand selection is paramount. The ideal ligand for a sterically hindered substrate often needs to be both sterically accommodating and electronically activating. Here’s a breakdown of common ligand classes and their suitability:

  • Amino Acids: Simple amino acids like L-proline and N-methylglycine can be effective, but their performance may be limited with highly hindered substrates.[2]

  • Diamines: Certain N,N'-disubstituted diamine ligands have shown great promise for challenging couplings. Their flexible backbone can adapt to the steric demands of the substrates. For instance, in some cases of highly hindered aryl bromides, specific diamine ligands can give better results than other common ligands.

  • Phenanthrolines: While effective in many Ullmann reactions, highly substituted phenanthrolines can sometimes form overly stable, unreactive complexes with copper, so careful selection is needed.[2]

  • Oxalic Diamides: These "second-generation" ligands are often the go-to for particularly challenging substrates, including less reactive aryl chlorides.[3] They are known to form highly active catalysts that can overcome significant steric barriers.

The key is to screen a small, diverse panel of ligands to identify the optimal choice for your specific substrate combination.

Q3: What is the role of the base in the Ullmann coupling, and how does its choice affect reactions with hindered substrates?

A3: The base is a critical component, and its role is multifaceted. It facilitates the deprotonation of the nucleophile (amine or alcohol) to form the more reactive amide or alkoxide. The choice of base can significantly impact the reaction outcome, especially with hindered substrates.

  • Strength and Solubility: Strong, yet poorly soluble bases like potassium phosphate (K₃PO₄) are often effective.[1][2] The limited solubility can be advantageous in preventing side reactions. Cesium carbonate (Cs₂CO₃) is another common choice, offering good reactivity.

  • Substrate Compatibility: For base-sensitive substrates, weaker bases may be necessary to avoid degradation. However, this can come at the cost of slower reaction rates.

  • Competition with Ligands: The conjugate base of your chosen base can also act as a ligand for the copper center.[2] This competitive binding can either be beneficial or detrimental, depending on the specific reaction.

If you suspect base-related issues, screening different bases with varying strengths and solubilities is a logical next step.

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a structured approach to troubleshooting common problems encountered with sterically hindered Ullmann couplings.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be of poor quality or oxidized. The active species is typically Cu(I).[4]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider pre-forming the copper-ligand complex before adding the substrates.
Inappropriate Ligand: The chosen ligand may not be suitable for the steric demands of the substrates.- Screen a panel of ligands from different classes (e.g., a diamine, an amino acid, an oxalic diamide). - For very hindered substrates, start with a known high-performance ligand like an oxalic diamide derivative.[3]
Suboptimal Base/Solvent Combination: The base may not be strong enough, or its solubility in the chosen solvent could be limiting.- Screen different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure the base is finely powdered to maximize surface area. - Polar aprotic solvents like DMF, DMSO, or dioxane are generally good starting points. For O-arylation, sometimes less polar solvents like toluene can be beneficial.[3]
Reaction Temperature Too Low: Sterically hindered substrates often require more thermal energy to overcome the activation barrier.- Incrementally increase the reaction temperature in 10-20 °C intervals. - Be mindful of potential substrate or product decomposition at very high temperatures.
Reaction Stalls Before Completion Catalyst Deactivation: The catalytic species may be degrading over the course of the reaction.[2]- Increase the catalyst and/or ligand loading. - Perform the reaction under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation. - Consider a ligand that forms a more stable copper complex.
Inhibitory Byproduct Formation: A byproduct of the reaction could be inhibiting the catalyst.- Try adding the aryl halide slowly over a period of time to maintain a low concentration. - Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential inhibitory species.
Formation of Side Products (e.g., Dehalogenation, Homocoupling) Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide (dehalogenation).[3]- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use.
Unfavorable Reaction Kinetics: If the desired cross-coupling is slow due to steric hindrance, side reactions can become more prominent.- Optimize the reaction conditions (ligand, temperature) to accelerate the desired cross-coupling pathway. - Homocoupling of the aryl halide can sometimes be minimized by using a higher ratio of the nucleophile.

Data-Driven Optimization: Ligand and Solvent Effects

The choice of ligand and solvent can dramatically influence the yield of an Ullmann coupling, especially with challenging substrates. The following table summarizes the performance of different ligands in the C-N coupling of a sterically hindered secondary amine with an aryl iodide.

LigandSolventTemperature (°C)Yield (%)
N-MethylglycineDMSO25<5[2]
1,10-PhenanthrolineDMSO25~10-15[2]
N,N'-DimethylethylenediamineDMSO25~60-70[2]
Oxalic Diamide Derivative Dioxane 80 >90[3]

Data adapted from representative studies on Ullmann amination reactions.[2][3]

As the data suggests, for sterically hindered substrates, moving from simple amino acid ligands to more sophisticated diamine or oxalic diamide ligands can lead to a significant improvement in yield.

Visualizing the Process: From Catalytic Cycle to Troubleshooting

To better understand the challenges and decision-making process in troubleshooting these reactions, the following diagrams illustrate the key concepts.

Ullmann_Catalytic_Cycle CuI_L Cu(I)-L Complex Amide_Complex L-Cu(I)-NR₂ Amine R₂NH (Nucleophile) Amine->Amide_Complex Deprotonation Base Base Base->Amide_Complex Ox_Add Oxidative Addition (Often Rate-Limiting) Amide_Complex->Ox_Add Aryl_Halide Ar-X (Sterically Hindered) Aryl_Halide->Ox_Add CuIII_Int L-Cu(III)(Ar)(NR₂)(X) Ox_Add->CuIII_Int Red_Elim Reductive Elimination CuIII_Int->Red_Elim Red_Elim->CuI_L Catalyst Regeneration Product Ar-NR₂ (Product) Red_Elim->Product

Caption: The catalytic cycle of a ligand-accelerated Ullmann coupling, highlighting the sterically sensitive oxidative addition step.

Troubleshooting_Workflow Start Low/No Yield with Sterically Hindered Substrate Check_Catalyst 1. Verify Catalyst & Reagent Quality (Fresh Cu(I) source, anhydrous conditions) Start->Check_Catalyst Ligand_Screen 2. Screen Ligands (e.g., Diamine, Oxalic Diamide) Check_Catalyst->Ligand_Screen Base_Solvent 3. Optimize Base & Solvent (K₃PO₄, Cs₂CO₃ in DMF, Dioxane) Ligand_Screen->Base_Solvent Temp 4. Increase Temperature (Incrementally, e.g., 80°C -> 120°C) Base_Solvent->Temp Success Improved Yield Temp->Success Success Failure Still Low Yield (Consider alternative synthetic route) Temp->Failure No Improvement

Caption: A systematic workflow for troubleshooting Ullmann couplings with sterically hindered substrates.

Experimental Protocols: A Guide to Systematic Optimization

When faced with a challenging Ullmann coupling, a systematic approach to optimization is crucial. The following protocol outlines a general method for screening ligands, a critical first step in troubleshooting.

Protocol: Ligand Screening for a Sterically Hindered C-N Coupling

This protocol assumes a reaction between a sterically hindered aryl halide and a secondary amine. Adjust stoichiometry as needed for other nucleophiles.

  • Reagents and Materials:

    • Aryl halide (1.0 mmol)

    • Amine (1.2 mmol)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Ligand to be screened (0.1 mmol, 10 mol%)

    • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)

    • Anhydrous dioxane (5 mL)

    • Inert atmosphere (Nitrogen or Argon)

    • Reaction vials with stir bars

  • Reaction Setup (Array Format):

    • In an array of reaction vials within a glovebox, add the aryl halide, amine, CuI, the specific ligand for that vial, and K₃PO₄.

    • Seal each vial with a cap containing a PTFE septum.

    • Remove the vials from the glovebox and add the anhydrous dioxane via syringe.

    • Purge each vial with inert gas for 2-3 minutes.

  • Reaction Execution and Monitoring:

    • Place the array of vials in a preheated aluminum heating block set to a moderate temperature (e.g., 100 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

    • After the allotted time, cool the reactions to room temperature.

    • Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the relative conversion to the desired product.

  • Analysis and Next Steps:

    • Compare the conversion across the different ligands to identify the most promising candidate(s).

    • The ligand that provides the highest conversion will be the starting point for further optimization of base, solvent, and temperature.

By adopting this structured and evidence-based approach, you can more effectively navigate the challenges of Ullmann couplings with sterically hindered substrates, leading to improved yields and more robust synthetic methods.

References

  • Black, G. W., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Monge, M. A., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. Available at: [Link]

  • Yusof, N. N. M., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

  • Request PDF. (2025). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Available at: [Link]

  • Torres-Vega, J. J., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]

  • Kollár, L., et al. (2018). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. NIH. Available at: [Link]

  • Sperotto, E., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. Available at: [Link]

  • Request PDF. (2025). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. Available at: [Link]

Sources

Strategies for removing impurities from crude Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for obtaining this compound in high purity. The strategies outlined herein are based on established principles of organic chemistry and extensive experience in the purification of complex, multi-functional molecules.

Introduction: The Challenge of Purity

This compound is a diaryl ether containing three key functional groups: a primary aromatic amine and two methyl esters. This multi-functionality presents a unique set of challenges during purification. The synthesis, likely proceeding through an Ullmann condensation or a related nucleophilic aromatic substitution, can generate a variety of impurities.[1] These include unreacted starting materials, homo-coupled byproducts, and potentially regioisomers. The presence of both a basic amine and hydrolytically sensitive esters necessitates careful control of experimental conditions, particularly pH, to prevent degradation of the target molecule.[2]

This guide provides a systematic approach to tackling these purification challenges, ensuring the integrity and high purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of crude this compound in a question-and-answer format.

Q1: My crude NMR shows a complex mixture of aromatic signals. How do I identify the major impurities?

A1: A complex aromatic region in the NMR spectrum is common after a diaryl ether synthesis. The primary impurities to suspect are:

  • Unreacted Starting Materials: Identify the characteristic signals for the phenolic precursor (e.g., methyl salicylate derivative) and the aromatic halide/triflate.

  • Homo-coupled Byproducts: Symmetrical biaryl compounds formed from the self-coupling of the aryl halide starting material can be present. These often have simpler, more symmetrical NMR spectra than the desired product.

  • Reduced Aryl Halide: The aryl halide can be reduced to the corresponding arene, a common side reaction in Ullmann couplings.[3]

  • Regioisomers: Depending on the substitution pattern of your starting materials, formation of positional isomers might be possible.

Causality: These impurities arise from incomplete reaction, side reactions promoted by the copper catalyst, or non-selective reactivity of the starting materials. High reaction temperatures, common in classical Ullmann reactions, can exacerbate the formation of byproducts.[4]

Solution:

  • Obtain NMR spectra of your starting materials for direct comparison.

  • Use 2D NMR techniques like COSY and HMBC to help assign the signals in your crude mixture.

  • LC-MS analysis is invaluable for identifying the molecular weights of the components in your mixture, allowing you to correlate them with potential impurities.

Q2: I'm losing a significant amount of my product during aqueous workup. What's happening?

A2: Product loss during aqueous extraction is often due to the amphipathic nature of your molecule and improper pH control.

Causality: The primary amine group is basic and will be protonated at acidic pH, forming a water-soluble ammonium salt. Conversely, the ester groups are susceptible to hydrolysis under strongly basic conditions (pH > 10) and, to a lesser extent, strongly acidic conditions (pH < 3), especially upon heating.[5][6]

Solution:

  • Maintain a neutral to slightly basic pH (7-8.5) during extraction. Use a mild base like sodium bicarbonate (NaHCO₃) for washes instead of stronger bases like sodium hydroxide (NaOH).

  • Use a saturated sodium chloride solution (brine) for the final aqueous wash. This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and aiding in the separation of the layers.

  • Perform extractions quickly and at room temperature to minimize the risk of ester hydrolysis.

Q3: My compound is streaking badly on the silica gel column, and the separation is poor.

A3: Streaking of amines on silica gel is a classic problem in chromatography.

Causality: The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape (tailing or streaking) and can result in irreversible adsorption of your product onto the column.[7]

Solution:

  • Add a competing base to your mobile phase. A common and effective strategy is to add a small amount of triethylamine (Et₃N) or ammonia (as a solution in methanol) to the eluent, typically 0.1-1% by volume. The competing base will interact with the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use an alternative stationary phase. Amine-functionalized silica or alumina are less acidic and can provide better results for the purification of basic compounds.[7]

  • Pre-treat the silica gel. A slurry of the silica gel can be washed with a solution of triethylamine in the chosen eluent before packing the column.

Q4: I can't seem to get my product to crystallize. It just oils out.

A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common for compounds with relatively low melting points or when the cooling process is too rapid.

Causality: The supersaturated solution is too concentrated, or the temperature is dropping too quickly for ordered crystal lattice formation to occur. Impurities can also inhibit crystallization.

Solution:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the concentration slightly.

  • Allow the solution to cool very slowly. Insulate the flask to slow the rate of cooling.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Add a seed crystal (a tiny crystal of your pure product) to induce crystallization.

  • Try a different solvent system. A mixture of solvents, such as ethyl acetate/hexanes or dichloromethane/hexanes, can often promote crystallization where a single solvent fails.[8]

Frequently Asked Questions (FAQs)

Q: What is the best general approach for purifying crude this compound?

A: A multi-step approach is generally most effective:

  • Acid-Base Extraction: A carefully controlled acid-base workup can remove many impurities. Start with a wash with a dilute, weak base (e.g., 5% NaHCO₃ solution) to remove any acidic impurities. Be mindful of the potential for ester hydrolysis with stronger bases.

  • Flash Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and non-polar byproducts.

  • Recrystallization: This is an excellent final polishing step to obtain a highly pure, crystalline solid.

Q: Which analytical techniques are most important for assessing purity?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to check for the presence of any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase HPLC can be an effective purification method, especially for polar compounds. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine. However, for larger scale purifications, normal-phase chromatography is often more practical due to the larger capacity and lower cost of the stationary phase.

Q: What are the ideal characteristics of a recrystallization solvent for this compound?

A: The ideal solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point that is not excessively high, to allow for easy removal from the purified crystals.

Commonly used solvent systems for compounds with similar polarity include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[9]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is designed to remove acidic and some basic impurities while minimizing hydrolysis of the ester groups.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently as carbon dioxide may be evolved. Separate the layers.

  • Water Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Rationale: The weak base wash removes acidic impurities. The water and brine washes remove residual salts and water-soluble impurities.

Protocol 2: Flash Column Chromatography

This protocol provides a starting point for purification using silica gel chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40% ethyl acetate.

  • Amine Additive: To prevent streaking, add 0.5% triethylamine (Et₃N) to the eluent mixture.[7]

Step-by-Step Procedure:

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexanes with 0.5% Et₃N).

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Representative TLC and Column Chromatography Data

CompoundPolarityTypical Rf (20% EtOAc/Hexanes)Elution Order
Homo-coupled byproduct (non-polar)Low~0.8First
Desired Product Medium ~0.4 Second
Phenolic Starting MaterialHigh~0.1Last

Note: Rf values are approximate and will vary depending on the exact conditions.

Protocol 3: Recrystallization

This protocol is for the final purification step.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your partially purified product in various solvents (e.g., ethanol, ethyl acetate, acetone, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, DCM/hexanes). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (pH 7-8.5) Crude->Workup Remove Salts & Acidic Impurities Chromatography Flash Chromatography (Silica, EtOAc/Hexanes + Et3N) Workup->Chromatography Separate by Polarity Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

ChromatographyTroubleshooting Start Poor Separation/ Streaking on TLC CheckAmine Is an amine present in the eluent? Start->CheckAmine AddAmine Add 0.5% Et3N to eluent CheckAmine->AddAmine No CheckPolarity Is separation still poor? CheckAmine->CheckPolarity Yes AddAmine->CheckPolarity AdjustGradient Optimize solvent gradient (e.g., shallower gradient) CheckPolarity->AdjustGradient Yes Success Good Separation CheckPolarity->Success No ChangeStationary Consider alternative stationary phase (Alumina, Amine-Silica) AdjustGradient->ChangeStationary Still poor AdjustGradient->Success Improved ChangeStationary->Success

Caption: Decision tree for troubleshooting poor chromatographic separation of the target compound.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (2020). What Is Special about Aromatic–Aromatic Interactions? Significant Attraction at Large Horizontal Displacement. ACS Publications. [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Organic Functional Group Analysis. [Link]

  • American Chemical Society. (2024). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Emerald Publishing. (2018). The effects of different solvent extraction and pH on the stability of carotenoids and chlorophyll in Cucumis melo L. for potential coating technology. [Link]

  • PubMed. (n.d.). Improved detection of polycyclic aromatic compounds in complex mixtures by liquid chromatographic fractionation on poly(divinylbenzene) prior to gas chromatography-mass spectrometry. Application to the analysis of diesel particulates. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of highly hindered diphenyl ethers. [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. [Link]

  • Google Patents. (n.d.).
  • University of California, Irvine. (n.d.). Crystallization. [Link]

  • Google Patents. (n.d.). Method for preparing diphenyl ether.
  • ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating HPLC-UV Methods for the Quantification of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible research. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for a novel compound, Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step, and culminating in a comparative analysis against alternative analytical technologies.

Our framework is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the developed method is not only scientifically sound but also meets the rigorous standards required for regulatory submission.[1][2]

The "Why" Before the "How": Foundational Principles of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] For the quantification of a specific compound like this compound, this means the method must be demonstrably specific, accurate, precise, sensitive, and robust over a defined concentration range. This self-validating system ensures that the data generated is trustworthy and that the method can be reliably transferred between laboratories and instruments.

The validation process can be visualized as a logical workflow, where each parameter builds upon the others to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Initial Method Development Opt Method Optimization Dev->Opt System Suitability Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Figure 1: Workflow for HPLC-UV Method Validation

Part 1: Proposed HPLC-UV Method for Analysis

Before validation, a suitable chromatographic method must be developed. Based on the structure of this compound, which contains aromatic rings and ester groups, a reversed-phase HPLC method is appropriate. The aromatic nature of the molecule suggests strong UV absorbance, making UV detection a suitable choice.

Proposed Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase is a versatile choice for non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography, providing good peak shape and ionization for potential future LC-MS work.
Gradient 0-15 min: 30-80% B15-17 min: 80-30% B17-20 min: 30% B (re-equilibration)A gradient elution is chosen to ensure elution of the analyte with good peak shape and to clean the column of any more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
UV Detection 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Diluent Acetonitrile/Water (50:50, v/v)To ensure the analyte is fully dissolved and compatible with the mobile phase.

Part 2: Step-by-Step Validation Protocol

Here, we detail the experimental protocols for validating the proposed HPLC-UV method, in accordance with ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3][5] For a stability-indicating method, forced degradation studies are crucial.[6][7][8]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Inject the diluent.

    • Analyte Stock Solution: Prepare a 1 mg/mL solution of this compound in diluent.

    • Working Standard: Dilute the stock solution to a concentration of 100 µg/mL.

  • Forced Degradation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Prepare a 100 µg/mL solution.

    • Photolytic Degradation: Expose a 100 µg/mL solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be spectrally pure and well-resolved from any degradation peaks (Resolution > 2). The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[1][2]

Experimental Protocol:

  • Prepare Calibration Standards: From the 1 mg/mL stock solution, prepare a series of at least five concentrations. For an assay of a drug substance, a typical range is 80% to 120% of the test concentration.[2] A suggested range could be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[9][10] The y-intercept should be close to zero.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100902345
1251128956
1501354782
0.9998
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo formulation. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

    • Recovery (%) = (Amount Found / Amount Added) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% with a relative standard deviation (RSD) of ≤ 2.0%.

Table 2: Example Accuracy Data

Spiked LevelConcentration (µg/mL)Mean Recovery (%) (n=3)%RSD
80%8099.50.8
100%100100.20.5
120%12099.80.6
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1][2]

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the test concentration (100 µg/mL).

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the %RSD for the results of each study.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Table 3: Example Precision Data

Precision LevelMean Assay (%) (n=6)%RSD
Repeatability (Day 1, Analyst 1)99.70.75
Intermediate (Day 2, Analyst 2)100.40.82
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

Table 4: Example Sensitivity Data

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][11]

Experimental Protocol:

  • Introduce Small Variations: Deliberately vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay result.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the assay results should not significantly change.

Part 3: Comparison with Alternative Analytical Techniques

While HPLC-UV is a workhorse in many analytical labs, it's essential to understand its position relative to other technologies.

G cluster_0 Primary Method cluster_1 Alternative Methods HPLC_UV HPLC-UV + Robust & Reliable + Cost-Effective - Moderate Sensitivity - Moderate Selectivity UPLC UPLC-UV + Faster Analysis + Higher Resolution + Lower Solvent Use - Higher Backpressure - Higher Cost HPLC_UV->UPLC Evolution LC_MS LC-MS + High Sensitivity (ppb/ppt) + High Selectivity (Mass) + Structural Information - High Cost & Complexity - Matrix Effects HPLC_UV->LC_MS Enhanced Detection

Caption: Figure 2: Comparison of Analytical Techniques

Table 5: Comparative Guide to Analytical Methods

FeatureHPLC-UVUPLC-UVLC-MS
Principle Chromatographic separation with UV absorbance detection.Uses smaller particle columns for higher efficiency and speed.[12][13][14]Chromatographic separation coupled with mass-based detection.[15][16]
Sensitivity Parts Per Million (ppm) range.Similar to or slightly better than HPLC due to sharper peaks.Parts Per Billion (ppb) to Parts Per Trillion (ppt) range.[17]
Selectivity Moderate; relies on chromatographic resolution. Co-elution can be an issue.[17]High chromatographic selectivity.Excellent; can distinguish compounds with the same retention time but different masses.[15][17]
Speed Standard run times (e.g., 15-30 min).Significantly faster run times (e.g., 2-10 min).[12][13]Run time is determined by the chromatography, but data complexity is higher.
Cost Lower initial investment and maintenance costs.Higher initial investment.[12]Highest initial investment and operational costs (gases, solvents).[17]
Robustness Generally very robust and easy to transfer.[12][18]Less tolerant of sample particulates and requires ultra-clean sample preparation.[18]Susceptible to matrix effects (ion suppression) and requires highly pure solvents.[17]
Best For... Routine QC, assay of pure substances, and high-concentration samples.High-throughput screening, complex mixture analysis where speed is critical.Trace-level impurity analysis, metabolite identification, and when definitive structural confirmation is needed.

Conclusion

The validation of an HPLC-UV method is a systematic process that provides documented evidence of its reliability for the intended application. For the quantification of this compound, a well-validated HPLC-UV method offers a cost-effective, robust, and reliable solution for routine analysis in a drug development setting. While advanced techniques like UPLC and LC-MS offer advantages in speed and sensitivity, the choice of analytical methodology should always be guided by the specific requirements of the analysis. A thorough understanding of the principles of method validation, as outlined in this guide, empowers the scientist to develop and defend the analytical data that underpins their research and development efforts.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Gómez-Caravaca, A. M., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4). Retrieved from [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Patsnap. (2023). HPLC vs UPLC: Resolution and Throughput Compared. Retrieved from [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 976(1-2), 209-22. Retrieved from [Link]

  • ResearchGate. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

Sources

Reproducibility of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

This compound is a complex diaryl ether with functional groups that make it an attractive scaffold for further chemical elaboration. The presence of an amino group and two methyl ester functionalities opens avenues for derivatization, making it a potentially valuable building block in the synthesis of novel pharmaceuticals and functional materials. The core diaryl ether linkage is a common motif in many biologically active compounds.

This guide will compare two distinct synthetic strategies for the preparation of this target molecule, starting from commercially available precursors. The reproducibility of each protocol will be assessed by considering factors such as the sensitivity of the reaction to experimental parameters, the ease of purification, and the potential for side reactions.

Protocol 1: Modified Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[1][2] This protocol has been adapted for the synthesis of the target molecule. A key consideration for this route is the potential for the free amino group to interfere with the copper catalyst. Therefore, a protection-deprotection sequence is incorporated.

Experimental Protocol

Step 1: Protection of the Amino Group

  • To a solution of Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield Methyl 5-acetamido-2-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Ullmann Condensation

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 5-acetamido-2-hydroxybenzoate (1.0 eq), Methyl 2-iodobenzoate (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the protected diaryl ether.

Step 3: Deprotection of the Amino Group

  • Dissolve the purified protected diaryl ether from the previous step in a mixture of methanol and water.

  • Add an acid catalyst, such as hydrochloric acid (3-6 M), and heat the mixture to reflux for 4-8 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base, such as saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify by column chromatography or recrystallization to obtain the final product, this compound.

Causality and Reproducibility Insights

The Ullmann condensation is a powerful tool for C-O bond formation, but its reproducibility can be influenced by several factors. The choice of copper source, ligand, base, and solvent can significantly impact the reaction rate and yield. The reaction is often sensitive to air and moisture, necessitating the use of an inert atmosphere and dry reagents and solvents. The high reaction temperatures can sometimes lead to side reactions, such as dehalogenation of the aryl halide or decomposition of the starting materials. Purification can be challenging due to the presence of residual copper and the polar nature of the product. The protection and deprotection steps add to the overall length of the synthesis and may impact the final yield.

Workflow Diagram: Modified Ullmann Condensation

Ullmann_Condensation cluster_0 Step 1: Protection cluster_1 Step 2: Ullmann Coupling cluster_2 Step 3: Deprotection A Methyl 5-amino-2-hydroxybenzoate B Methyl 5-acetamido-2-hydroxybenzoate A->B Acetic anhydride, Et3N D Protected Diaryl Ether B->D C Methyl 2-iodobenzoate C->D CuI, Ligand, Base, High Temperature E This compound D->E Acidic Hydrolysis

Caption: Workflow for the Modified Ullmann Condensation synthesis.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to diaryl ethers, particularly when the aryl halide is activated by electron-withdrawing groups.[3][4] This protocol utilizes an activated aryl fluoride and includes a subsequent reduction step to install the amino group.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq), at 0 °C to form the phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Methyl 2-fluoro-5-nitrobenzoate (1.05 eq) in the same solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield Methyl 5-amino-2-(2-(methoxycarbonyl)-4-nitrophenoxy)benzoate.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-substituted diaryl ether from the previous step in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (4-5 eq) or catalytic palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • If using tin(II) chloride, heat the reaction to reflux for 2-4 hours. If using catalytic hydrogenation, stir vigorously at room temperature under a balloon of hydrogen for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For the tin reduction, cool the reaction, dilute with ethyl acetate, and neutralize with saturated sodium bicarbonate solution. Filter the resulting tin salts and separate the organic layer.

  • For the catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify by column chromatography or recrystallization to obtain the final product, this compound.

Causality and Reproducibility Insights

The SNAr reaction generally proceeds under milder conditions than the Ullmann condensation and avoids the use of a metal catalyst, which can simplify purification. The reproducibility of the SNAr step is typically high, provided that anhydrous conditions are maintained for the deprotonation of the phenol. The success of this reaction is highly dependent on the presence of the electron-withdrawing nitro group on the aryl fluoride, which activates the ring towards nucleophilic attack. The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation. A variety of reducing agents can be employed, offering flexibility in the experimental setup. However, the multi-step nature of this route may result in a lower overall yield compared to a more direct coupling method.

Workflow Diagram: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Nitro Reduction A Methyl 5-amino-2-hydroxybenzoate C Nitro-substituted Diaryl Ether A->C B Methyl 2-fluoro-5-nitrobenzoate B->C Base, Moderate Temperature D This compound C->D Reducing Agent (e.g., SnCl2 or H2/Pd-C)

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Modified Ullmann CondensationProtocol 2: Nucleophilic Aromatic Substitution (SNAr)
Number of Steps 3 (Protection, Coupling, Deprotection)2 (Coupling, Reduction)
Reaction Conditions High temperature (120-140 °C)Moderate temperature (80-100 °C)
Catalyst Copper(I) iodideNone (for the coupling step)
Key Reagents Methyl 2-iodobenzoate, CuI, LigandMethyl 2-fluoro-5-nitrobenzoate, Strong Base
Purification Can be challenging due to copper residuesGenerally straightforward
Reproducibility Moderate; sensitive to catalyst, ligand, and atmosphereHigh; less sensitive to reaction parameters
Potential Yield Potentially higher in the coupling stepMay have a lower overall yield due to two steps
Safety Concerns High temperatures, use of a metal catalystUse of sodium hydride (flammable), hydrogen gas (for catalytic hydrogenation)

Discussion on Reproducibility and Protocol Selection

For researchers prioritizing a more direct route and potentially higher yield in a single coupling step, the Modified Ullmann Condensation may be attractive. However, its reproducibility is more operator-dependent and requires careful control of reaction conditions. The need for a protection-deprotection sequence also adds to the complexity.

On the other hand, the Nucleophilic Aromatic Substitution (SNAr) protocol offers a more robust and often more reproducible synthesis. The milder reaction conditions and the absence of a metal catalyst in the key bond-forming step simplify the experimental setup and purification. While it involves a subsequent reduction step, the reactions are generally clean and high-yielding. For laboratories prioritizing reliability and ease of execution, the SNAr approach may be the preferred method.

Ultimately, the choice of protocol will depend on the specific requirements of the research, including the available starting materials, the scale of the synthesis, and the technical expertise of the researcher. Both protocols are based on sound and extensively documented chemical transformations, and with careful execution, should provide reliable access to the target molecule.

References

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Journal of the Chemical Society, Chemical Communications. Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. [Link]

  • ResearchGate. The synthesis of methyl halo 2- and 4-substituted-5-sulfamoyl-benzoates. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Google Patents.
  • Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Canadian Science Publishing. Synthesis of highly hindered diphenyl ethers. [Link]

  • NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • NIH. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

  • YouTube. A : Diphenyl ether is prepared by Williamson synthesis . R :This reaction generally proceed by S.... [Link]

  • NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubMed. Synthesis of methyl halides from biomass using engineered microbes. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • NIH. Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples.. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.